1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring and an ethylcyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1-ethylcyclobutylmethanamine with a pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 1-ethylcyclobutylmethanamine and a pyrazole derivative.
Reaction Conditions: Solvent (ethanol or methanol), heating (reflux conditions).
Product Isolation: The product is typically isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or alkoxides; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(1-Ethylcyclobutyl)methanamine: Shares the ethylcyclobutyl group but lacks the pyrazole ring.
N-[(1-ethylcyclobutyl)methyl]-N’-1H-1,2,4-triazol-3-ylurea: Contains a triazole ring instead of a pyrazole ring.
1-(2,2-Diethylcyclopropyl)methanamine: Contains a cyclopropyl group instead of a cyclobutyl group.
The uniqueness of this compound lies in its specific combination of the ethylcyclobutyl group and the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-[(1-ethylcyclobutyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3/c1-2-10(4-3-5-10)8-13-7-9(11)6-12-13/h6-7H,2-5,8,11H2,1H3 |
InChI Key |
LTLMLABTBVGPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC1)CN2C=C(C=N2)N |
Origin of Product |
United States |
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